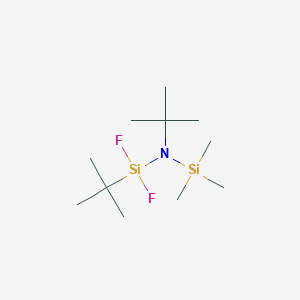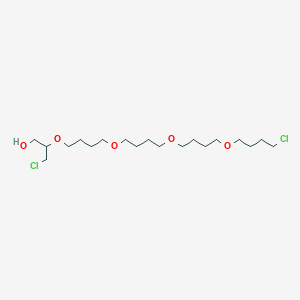
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and chlorinated functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL typically involves multi-step organic reactions. One common method includes the chlorination of precursor compounds using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated functional groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ether linkages in the compound may also facilitate its binding to hydrophobic pockets within target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-methylpropane: A simpler chlorinated compound used in organic synthesis.
2-Chloroethanol: Known for its use as a solvent and intermediate in chemical reactions.
Chloromethyl methyl ether: Utilized in the production of resins and polymers.
Uniqueness
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL stands out due to its multiple ether linkages and extended carbon chain, which confer unique chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
60767-76-2 |
|---|---|
Molekularformel |
C19H38Cl2O5 |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
3-chloro-2-[4-[4-[4-(4-chlorobutoxy)butoxy]butoxy]butoxy]propan-1-ol |
InChI |
InChI=1S/C19H38Cl2O5/c20-9-1-2-10-23-11-3-4-12-24-13-5-6-14-25-15-7-8-16-26-19(17-21)18-22/h19,22H,1-18H2 |
InChI-Schlüssel |
LTOIPEWYUKVIDT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOCCCCOC(CO)CCl)COCCCCOCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
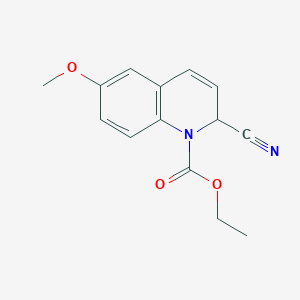
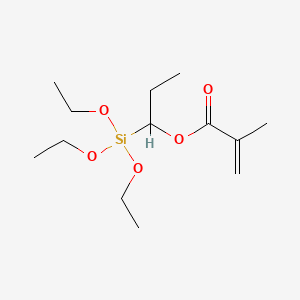
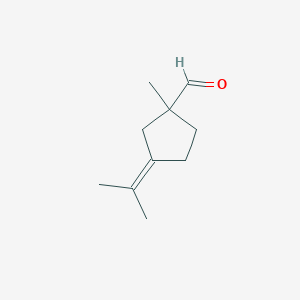
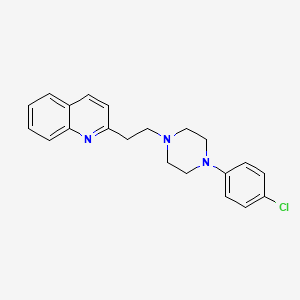

![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
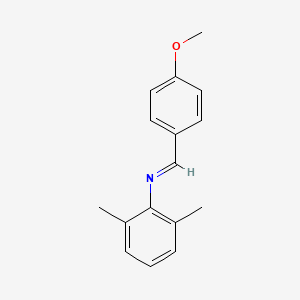
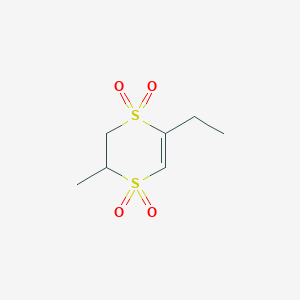


![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
